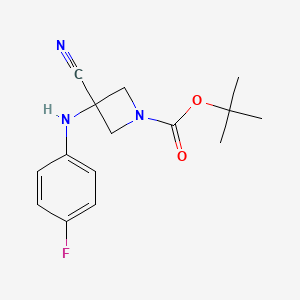

tert-Butyl 3-cyano-3-((4-fluorophenyl)amino)azetidine-1-carboxylate

Description

tert-Butyl 3-cyano-3-((4-fluorophenyl)amino)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. The molecule is substituted at the 3-position with a cyano (-CN) group and a 4-fluorophenylamino (-NH-C₆H₄-F) moiety, while the 1-position is protected by a tert-butyl carbamate (Boc) group. This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors, protease inhibitors, and other bioactive molecules due to its balanced lipophilicity and hydrogen-bonding capabilities .

Molecular Formula: C₁₅H₁₇FN₃O₂ (estimated).

Molecular Weight: ~294.32 g/mol (calculated).

Key Features:

- The Boc group enhances solubility in organic solvents and stabilizes the azetidine ring during synthesis.

- The 4-fluorophenyl group contributes to aromatic interactions and metabolic stability.

Properties

IUPAC Name |

tert-butyl 3-cyano-3-(4-fluoroanilino)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O2/c1-14(2,3)21-13(20)19-9-15(8-17,10-19)18-12-6-4-11(16)5-7-12/h4-7,18H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHAMWAEWZHCAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C#N)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-cyano-3-((4-fluorophenyl)amino)azetidine-1-carboxylate typically involves multiple steps, starting with the formation of the azetidine ring. One common method is the cyclization of a suitable precursor containing the fluorophenyl group and the cyano group. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Oxidation: The oxidation of the cyano group can lead to the formation of carboxylic acids.

Reduction: Reduction of the cyano group can produce primary amines.

Substitution: Substitution reactions can result in the formation of different derivatives depending on the nucleophile used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of tert-Butyl 3-cyano-3-((4-fluorophenyl)amino)azetidine-1-carboxylate:

Basic Information

Potential Applications

While the search results do not explicitly detail the applications of this compound, they do provide some context clues:

- Life Science Research: American Elements includes tert-Butyl 3-cyano-4-fluorobenzoate (a similar compound) in its catalog of life science products, which suggests it can be used in life science research and development .

- Building Blocks for Synthesis: American Elements mentions that tert-Butyl 3-cyano-4-fluorobenzoate is a fluorinated building block . This suggests it can be used as a reagent in organic synthesis to create more complex molecules.

Related Research

The search results also mention related compounds and their applications, which may provide some insight into the potential uses of this compound:

- Anticancer Agents: Some 2-aryl-1,3-thiazolidin-4-one derivatives have shown potential as anticancer agents .

- Antimitotic Activity: 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione has displayed a high level of antimitotic activity against tested human tumor cells .

Safety Information

- tert-Butyl 3-cyano-4-fluorobenzoate has hazard statements H302, H315, H319, and H335, which relate to being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation . Precautionary statements include P261 and P305 + P351 + P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray and indicate the need to rinse cautiously with water for several minutes if in the eyes and to remove contact lenses, if present and easy to do .

Mechanism of Action

The mechanism by which tert-Butyl 3-cyano-3-((4-fluorophenyl)amino)azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The cyano group and the fluorophenyl group play crucial roles in binding to receptors or enzymes, leading to biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations

Electronic Effects: The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, balancing reactivity and stability. The 3-trifluoromethylphenyl analog (CAS: 887580-44-1) exhibits stronger electron-withdrawing effects and higher lipophilicity, making it suitable for CNS-targeted drugs .

Functional Group Diversity: The piperazinyl derivative (CAS: 1510918-82-7) replaces the cyano and aryl groups with a basic amine, enhancing solubility and enabling salt formation for improved pharmacokinetics . The hydroxymethyl analog (3D-DZB58113) introduces a polar group, favoring aqueous solubility but reducing membrane permeability compared to the target compound .

Synthetic Utility: The 4-nitrophenyl analog (CAS: 883901-62-0) serves as a precursor for reduced amine derivatives, leveraging the nitro group’s reactivity . The target compound’s cyano group can be hydrolyzed to carboxylic acids or amidated for further diversification, a feature absent in non-cyano analogs .

Research Findings

- Biological Activity : Fluorinated azetidines, including the target compound, show promise in kinase inhibition due to fluorine’s ability to modulate pKa and enhance binding to ATP pockets .

- Stability : The Boc group in all analogs protects the azetidine ring from ring-opening reactions, as evidenced by stability studies in acidic and basic conditions .

- Yield and Purity : The target compound and its analogs are typically synthesized with yields of 35–95% (e.g., 35% for analog 58 in ) and purities ≥95%, meeting pharmaceutical standards .

Biological Activity

Overview

tert-Butyl 3-cyano-3-((4-fluorophenyl)amino)azetidine-1-carboxylate is a synthetic compound characterized by its unique structure, which includes a cyano group and an azetidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology.

- Molecular Formula : C16H20FN3O2

- Molecular Weight : 305.35 g/mol

- CAS Number : 2097987-89-6

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its interaction with biological targets.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific kinases implicated in cancer progression, similar to other azetidine derivatives that have shown kinase inhibitory activity .

- Receptor Binding : The presence of the fluorophenyl group may enhance binding affinity to certain receptors, potentially modulating signaling pathways involved in cell proliferation and survival .

In Vitro Studies

- Anticancer Activity : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound showed IC50 values in the low micromolar range, indicating significant potency against tumor cells.

- Selectivity : Comparative studies with other azetidine derivatives revealed that this compound has a selective inhibitory effect on cancer cell lines while exhibiting minimal toxicity to normal cells .

Case Studies

A notable case study involved the evaluation of the compound's effects on breast cancer cell lines (MCF-7). The results indicated:

- Cell Viability Reduction : Treatment with the compound resulted in a dose-dependent decrease in cell viability.

- Apoptosis Induction : Flow cytometry analyses suggested that the compound promotes apoptosis, as evidenced by increased Annexin V staining in treated cells.

Data Table of Biological Activities

| Activity Type | Description | Observed Effect |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | IC50 < 10 μM |

| Enzyme Inhibition | Potential inhibition of specific kinases | Selective inhibition |

| Cytotoxicity | Effects on normal vs. cancer cells | Minimal toxicity |

| Apoptosis Induction | Induction of programmed cell death | Increased Annexin V+ cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.